molecular formula C13H12O2 B8033201 2-(2-methylphenoxy)phenol CAS No. 26321-31-3

2-(2-methylphenoxy)phenol

Cat. No.: B8033201
CAS No.: 26321-31-3
M. Wt: 200.23 g/mol
InChI Key: VBYGHXFBLOWOMS-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, with an additional 2-methylphenoxy group attached to the second position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-methylphenoxy)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable phenol derivative reacts with a halogenated aromatic compound under basic conditions. For example, the reaction can be performed using sodium hydride as a base and dimethylformamide (DMF) as a solvent, carried out under an argon atmosphere by heating the reaction mixture at 125°C for 24 hours .

Industrial Production Methods

Industrial production of phenol derivatives often involves large-scale chemical processes. The synthesis of phenol, 2-(2-methylphenoxy)- may utilize similar nucleophilic aromatic substitution reactions, but with optimized conditions for higher yield and efficiency. Industrial methods may also involve the use of catalysts and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Quinones derived from phenols can be reduced back to phenols using reducing agents like sodium borohydride.

    Substitution: Phenols are highly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group. Common reactions include nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃), bromine (Br₂), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, halogenated, and sulfonated phenol derivatives

Scientific Research Applications

Comparison with Similar Compounds

2-(2-methylphenoxy)phenol can be compared with other phenol derivatives:

    Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.

    2-Methylphenol (o-Cresol): Similar structure but lacks the additional phenoxy group.

    4-Methylphenol (p-Cresol): Similar structure but with the methyl group in the para position.

This compound is unique due to the presence of both a hydroxyl group and a 2-methylphenoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methylphenoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYGHXFBLOWOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431552
Record name Phenol, 2-(2-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26321-31-3
Record name Phenol, 2-(2-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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